molecular formula C13H14BrN3 B046422 6-Bromo-2-piperazin-1-yl-quinoline CAS No. 124782-95-2

6-Bromo-2-piperazin-1-yl-quinoline

Cat. No. B046422
CAS RN: 124782-95-2
M. Wt: 292.17 g/mol
InChI Key: MKIHFWMBAKJYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-piperazin-1-yl-quinoline is a heterocyclic compound with a molecular weight of 292.18 . It is a light yellow solid and is a member of the quinoline family, which is a group of organic compounds characterized by a quinoline ring system.


Synthesis Analysis

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline involves various scientific research applications. For instance, it has been used in the synthesis of drugs, as a catalyst in organic reactions, and as a fluorescent indicator for biological assays. A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized N-aryl-4- [6- (2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide/carbothioamide derivatives, which included the treatment of 6-bromo-2-iodoquinazoline with piperazine.


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-piperazin-1-yl-quinoline is represented by the InChI code 1S/C13H14BrN3/c14-11-2-3-12-10 (9-11)1-4-13 (16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 . The compound has a quinoline ring system, which is oriented at dihedral angles .


Chemical Reactions Analysis

6-Bromo-2-piperazin-1-yl-quinoline has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-aryl-4- [6- (2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide/carbothioamide derivatives. Moreover, it has been used in the synthesis of novel piperazine/morpholine substituted quinoline derivatives .


Physical And Chemical Properties Analysis

6-Bromo-2-piperazin-1-yl-quinoline is a light yellow solid . It has a molecular weight of 292.18 and its molecular formula is C13H14BrN3 .

Scientific Research Applications

Anti-Tubercular Agents

The compound has been used in the design and synthesis of novel anti-tubercular agents. A series of derivatives of this compound were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Antimicrobial Activity

The compound has been synthesized and studied for its antimicrobial activity. It was found to be effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . The study suggests that one of the mechanisms underlying the antimicrobial activity of this compound is the inhibition of DNA gyrase .

Antifungal Activity

Some derivatives of this compound have shown moderate antifungal activity against C. albicans strains and C. galibrata ATCC 15126 strain .

Mechanism of Action

Mode of Action

This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression .

Biochemical Pathways

These systems involve neurotransmitters such as noradrenaline, dopamine, and serotonin, which play crucial roles in mood regulation .

properties

IUPAC Name

6-bromo-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHFWMBAKJYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154485
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-piperazin-1-yl-quinoline

CAS RN

124782-95-2
Record name 6-Bromoquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-2-chloroquinoline of Step A (1.25 g, 5.15 mmol) in N,N-dimethylformamide (35 mL) is added piperazine (4.43 g, 51.4 mmol) and the mixture is heated at 110° C. under nitrogen for 3 hours. After cooling, it is diluted with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The extracts are dried over anhydrous magnesium sulfate and evaporated to dryness.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.